molecular formula C22H27N3O2S B10940945 N~3~-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide

N~3~-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide

Cat. No.: B10940945
M. Wt: 397.5 g/mol
InChI Key: RGHBBJPXTNHAMG-UHFFFAOYSA-N
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Description

N~3~-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide is a complex organic compound that features a unique combination of adamantyl, thiazole, and benzisoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The adamantyl group can be introduced through radical or carbocation intermediates, which are known for their stability and reactivity . The thiazole ring is often synthesized via cyclization reactions involving thioamides and α-haloketones . The benzisoxazole moiety can be constructed through cyclization of o-nitrophenyl derivatives with hydroxylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Scientific Research Applications

N~3~-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N3-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The adamantyl group enhances lipophilicity, facilitating membrane penetration. The thiazole and benzisoxazole rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantyl derivatives: Known for their stability and unique structural properties.

    Thiazole derivatives: Widely used in medicinal chemistry for their bioactivity.

    Benzisoxazole derivatives: Commonly investigated for their pharmacological potential.

Uniqueness

N~3~-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide is unique due to the combination of these three distinct moieties, which confer a range of desirable properties, including enhanced stability, bioactivity, and versatility in chemical synthesis.

Properties

Molecular Formula

C22H27N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C22H27N3O2S/c1-12-2-3-17-16(4-12)19(25-27-17)20(26)24-21-23-18(11-28-21)22-8-13-5-14(9-22)7-15(6-13)10-22/h11-15H,2-10H2,1H3,(H,23,24,26)

InChI Key

RGHBBJPXTNHAMG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C(=NO2)C(=O)NC3=NC(=CS3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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